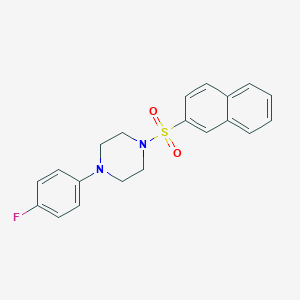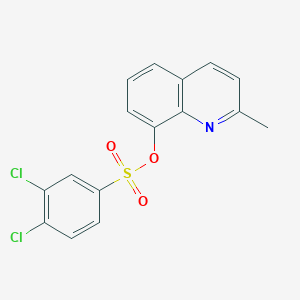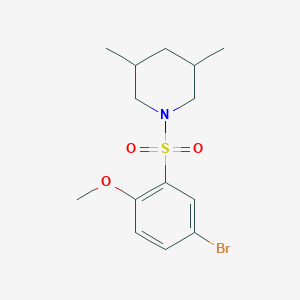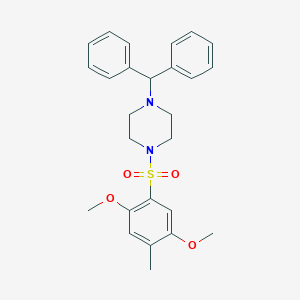
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a diphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Diphenylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with diphenylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially leading to the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to the formation of simpler piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of receptor-ligand interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in the design of compounds targeting the central nervous system.
Industry: Use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine would depend on its specific interactions with biological targets. Potential molecular targets could include receptors, enzymes, or ion channels. The compound’s effects could be mediated through binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-methylpiperazine: Similar structure but lacks the diphenylmethyl group.
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but has a phenyl group instead of a diphenylmethyl group.
Uniqueness
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the presence of both the benzenesulfonyl and diphenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-benzhydryl-4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-20-18-24(32-3)25(19-23(20)31-2)33(29,30)28-16-14-27(15-17-28)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,18-19,26H,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNBLCVFVMHMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
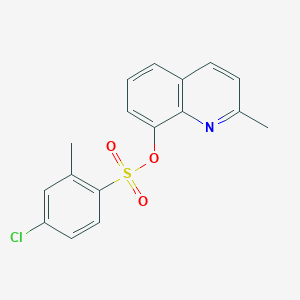
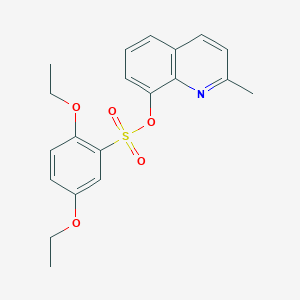
![1-Benzyl-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B346240.png)
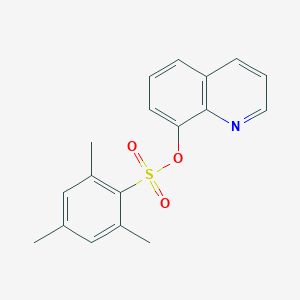
![1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B346242.png)

![1-(Diphenylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B346249.png)
![1,3-Benzodioxol-5-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B346251.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B346252.png)
